Phosphine sulfide, bis(2-phenylethyl)-
Description
Significance of Organophosphorus Chalcogenides in Contemporary Chemical Science
Organophosphorus compounds, organic compounds containing phosphorus, are a significant area of study in chemistry. wikipedia.org These compounds are integral to various applications, from pest control to industrial chemistry. wikipedia.org Within this broad category, organophosphorus chalcogenides, which include compounds with a phosphorus-chalcogen (sulfur, selenium, or tellurium) bond, are of particular interest. hud.ac.ukresearchgate.net
The versatility of organophosphorus compounds stems from the ability of phosphorus to exist in various oxidation states and coordination numbers. wikipedia.org The inclusion of a chalcogen atom, such as sulfur in phosphine (B1218219) sulfides, imparts unique properties and reactivity to the molecule. These compounds serve as crucial intermediates in synthesis, ligands in catalysis, and as functional materials. dntb.gov.uaresearchgate.net The study of phosphine chalcogenides is a key aspect of the comprehensive annual reviews in organophosphorus chemistry, highlighting their importance in the field. hud.ac.ukresearchgate.net
Overview of Phosphine Sulfides as Pentavalent Organophosphorus Derivatives
Phosphine sulfides are classified as pentavalent derivatives of organophosphines. dntb.gov.uaoup.com This classification refers to the phosphorus atom being in the +5 oxidation state. Due to their stability against oxidation, they are often used as protected analogs or synthetic intermediates for the isolation of organophosphines. dntb.gov.uaresearchgate.netoup.com
In recent years, the application of phosphine sulfides has expanded significantly. Researchers have explored their use as:
Functional Materials: Their unique electronic and physical properties are being harnessed in materials science. researchgate.net
Organocatalysts: They can act as catalysts in various organic reactions. researchgate.net
Ligands: Their ability to coordinate with metals makes them valuable as ligands in transition metal catalysis. researchgate.net
Extractants: They have shown potential in the extraction of metals. researchgate.net
The thiophosphinyl group (P=S) in these molecules plays a critical role in their diverse synthetic applications. dntb.gov.uaresearchgate.net
Research Trajectories for Bis(2-phenylethyl)phosphine Sulfide (B99878)
Specific research into Bis(2-phenylethyl)phosphine sulfide has revealed its utility as a reactant in multicomponent reactions and addition reactions. Studies have shown its participation in complex chemical transformations, leading to the formation of novel molecular structures.
One notable area of research involves the reaction of secondary phosphine sulfides with acetylenic ketones. In the case of Bis(2-phenylethyl)phosphine sulfide, its reaction with isoquinoline (B145761) and acetylenic ketones results in a complex mixture of products that is difficult to separate. researchgate.net This contrasts with the corresponding selenide, bis(2-phenylethyl)phosphine selenide, which under similar conditions, cleanly yields an adduct with the acetylenic ketone. researchgate.net
Another documented application is its addition to hydroxyaldehydes, a type of hydrophosphorylation reaction. researchgate.net This reaction highlights the reactivity of the P-H bond in the corresponding tautomeric form or the reactivity of the P=S group, leading to the formation of functionalized phosphorus compounds.
Interactive Table: Reactivity of Bis(2-phenylethyl)phosphine Chalcogenides
| Chalcogen | Reactant 1 | Reactant 2 | Reaction Type | Outcome | Reference |
| Sulfur (S) | Isoquinoline | Acetylenic Ketones | Three-component reaction | Difficult-to-separate mixture | researchgate.net |
| Sulfur (S) | Hydroxyaldehydes | - | Addition | Hydrophosphorylation product | researchgate.net |
| Selenium (Se) | Isoquinoline | Acetylenic Ketones | Three-component reaction | Adduct with acetylenic ketone (78% yield) | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
843645-03-4 |
|---|---|
Molecular Formula |
C16H18PS+ |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bis(2-phenylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H18PS/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2/q+1 |
InChI Key |
KFSMYOQRJTVJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[P+](=S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Bis 2 Phenylethyl Phosphine Sulfide
Direct Sulfurization Approaches for Bis(2-phenylethyl)phosphine Sulfide (B99878) Synthesis
Direct sulfurization of the corresponding phosphine (B1218219) is the most common and straightforward method for the preparation of phosphine sulfides. This approach involves the oxidation of a trivalent phosphorus(III) compound, in this case, bis(2-phenylethyl)phosphine, to a pentavalent phosphorus(V) species.
Reaction of Bis(2-phenylethyl)phosphine with Elemental Sulfur
The reaction of tertiary phosphines with elemental sulfur (S₈) is a widely employed method for the synthesis of phosphine sulfides. wikipedia.orgmdpi.com This reaction is typically rapid and efficient, often proceeding at room temperature. mdpi.comchemicalbook.com The general transformation for the synthesis of bis(2-phenylethyl)phosphine sulfide can be represented as follows:
(C₆H₅CH₂CH₂)₂PH + S₈ → (C₆H₅CH₂CH₂)₂P(S)H
Mechanistic studies on the sulfurization of phosphines with elemental sulfur suggest a process involving the nucleophilic attack of the phosphine on the S₈ ring. researchgate.net This initial attack leads to the opening of the sulfur ring and the formation of a phosphonium (B103445) polysulfide intermediate, which subsequently eliminates sulfur atoms to yield the final phosphine sulfide product. The reaction is generally exothermic, with the heat of reaction being influenced by the basicity of the phosphine. wikipedia.org
Chalcogenation with Tetrabutylammonium (B224687) Thiocyanate (B1210189) Salts
An alternative to elemental sulfur is the use of tetrabutylammonium thiocyanate ((CH₃CH₂CH₂CH₂)₄N(SCN)) as a sulfur transfer reagent. jst.go.jpnih.gov This method offers a different approach to the chalcogenation of phosphines. jst.go.jp The reaction of bis(2-phenylethyl)phosphine with tetrabutylammonium thiocyanate would yield bis(2-phenylethyl)phosphine sulfide.
A plausible reaction mechanism involves the nucleophilic attack of the phosphine on the thiocyanate salt, leading to the formation of the phosphine sulfide and tetrabutylammonium cyanide as a byproduct. jst.go.jp
Research has demonstrated that the choice of solvent is crucial for the efficiency of sulfurization reactions using tetrabutylammonium thiocyanate. jst.go.jp For the sulfurization of triphenylphosphine (B44618), it was found that using 1,2-dichloroethane (B1671644) as the solvent significantly improves the reaction yield compared to solvents like toluene. jst.go.jp In toluene, the reaction of triphenylphosphine with tetrabutylammonium thiocyanate at 120°C resulted in a low yield of triphenylphosphine sulfide. jst.go.jp However, in 1,2-dichloroethane under similar conditions, the corresponding phosphine sulfides are obtained in good to high yields. nih.gov This suggests that for the synthesis of bis(2-phenylethyl)phosphine sulfide using this method, 1,2-dichloroethane would be the preferred solvent to achieve optimal reaction efficiency.
Metal-Catalyzed Sulfurization of Phosphorus(III) Compounds
While direct sulfurization is often efficient, metal catalysis can be employed to facilitate the formation of carbon-sulfur bonds in other contexts, and similar principles could be applied to phosphine sulfurization. nih.gov For instance, cobalt catalysts have been used in the hydrophosphination of alkynes, demonstrating the utility of metals in phosphorus chemistry. organic-chemistry.org In the context of sulfurization, the use of a copper iodide (CuI) additive has been shown to be effective in the reaction of certain electron-deficient phosphines with tetrabutylammonium thiocyanate. jst.go.jp This suggests that for less reactive phosphines, metal additives could play a catalytic role in promoting the sulfur transfer. The development of new bulky phosphine ligands is also a key area of research for homogeneous catalysis, which could find applications in novel sulfurization reactions. mdpi.com
Application of Cyclic Disulfides in Phosphine Sulfurization
Cyclic disulfides represent another class of sulfur transfer reagents that can be utilized for the sulfurization of phosphines. The reaction mechanism is believed to involve the nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide bond, leading to the cleavage of the S-S bond and the formation of a phosphonium intermediate. rsc.orgresearchgate.netsigmaaldrich.comnih.gov This intermediate then collapses to form the phosphine sulfide and a corresponding thiol. Tris(diethylamino)phosphine has been shown to smoothly desulfurize a variety of cyclic disulfides. acs.org
For example, 3-amino-1,2,4-dithiazole-5-thione (B1224285) (xanthane hydride) has been studied as a sulfurizing agent for phosphines and phosphites. rsc.orgresearchgate.netsigmaaldrich.comnih.gov The reaction proceeds via the initial nucleophilic attack of the phosphorus atom at the sulfur adjacent to the thiocarbonyl group. rsc.orgresearchgate.netsigmaaldrich.comnih.gov This is followed by the decomposition of the resulting phosphonium intermediate to yield the phosphine sulfide. rsc.orgresearchgate.netsigmaaldrich.comnih.gov This methodology could be applied to the synthesis of bis(2-phenylethyl)phosphine sulfide.
Emerging Synthetic Routes to Phosphine Sulfides
Research continues to explore new and improved methods for the synthesis of phosphine sulfides. One area of interest is the development of catalytic processes that avoid the use of stoichiometric amounts of sulfurizing agents. For example, phosphine-catalyzed reactions have been developed for the asymmetric synthesis of γ-thioesters, showcasing the versatility of phosphines in promoting C-S bond formation. nih.gov While not a direct synthesis of phosphine sulfides, these advancements in phosphine catalysis could inspire the development of novel catalytic cycles for the sulfurization of phosphines.
Another approach involves the use of phosphine oxides as starting materials. While this is the reverse of the typical sulfurization reaction, methods for the reduction of phosphine oxides to phosphines are well-established. mdpi.com A two-step sequence involving the reduction of a phosphine oxide followed by sulfurization represents an alternative synthetic route. Furthermore, Lawesson's reagent is a well-known thionating agent used to convert phosphine oxides to phosphine sulfides. organic-chemistry.org
The table below summarizes the key synthetic approaches discussed for the preparation of phosphine sulfides, which are applicable to the synthesis of bis(2-phenylethyl)phosphine sulfide.
| Synthetic Method | Sulfur Source | Key Features | Reference(s) |
| Direct Sulfurization | Elemental Sulfur (S₈) | Rapid, efficient, often at room temperature. | wikipedia.orgmdpi.comchemicalbook.com |
| Chalcogenation | Tetrabutylammonium Thiocyanate | Solvent-dependent efficiency; 1,2-dichloroethane is often preferred. | jst.go.jpnih.gov |
| Metal-Catalyzed Sulfurization | Tetrabutylammonium Thiocyanate with CuI | Effective for less reactive phosphines. | jst.go.jp |
| Cyclic Disulfides | e.g., Xanthane Hydride | Involves nucleophilic attack and decomposition of a phosphonium intermediate. | rsc.orgresearchgate.netsigmaaldrich.comnih.gov |
Utilization of Black Phosphorus Nanoparticles as a Phosphorus Source
A novel and environmentally conscious approach to synthesizing organophosphorus compounds involves the use of black phosphorus (BP) nanoparticles as a direct phosphorus feedstock. scholaris.ca This method circumvents the use of hazardous reagents like phosphorus halides or highly toxic phosphine gas, which are common in traditional synthesis routes. scholaris.ca Research has demonstrated that BP nanoparticles can be effectively utilized for the one-pot synthesis of various phosphorus-based chemicals, including phosphine sulfides, under relatively mild conditions. researchgate.net
While the direct synthesis of bis(2-phenylethyl)phosphine sulfide from BP nanoparticles is a conceptually demonstrated pathway for phosphine sulfides in general, specific literature detailing this exact transformation is emerging. researchgate.net However, the synthesis of the closely related compounds, bis(2-phenylethyl)phosphine and bis(2-phenylethyl)phosphine oxide, from BP nanoparticles and styrene (B11656) or (2-bromoethyl)benzene (B7723623) has been successfully achieved. scholaris.ca This provides strong evidence for the feasibility of producing bis(2-phenylethyl)phosphine sulfide via a similar route, which would likely involve a subsequent sulfurization step or a one-pot reaction with a sulfur source. The general methodology highlights the potential of BP nanoparticles as a versatile and safer alternative for the production of such organophosphorus compounds. scholaris.ca
Nucleophilic Addition Reactions Yielding Bis(2-phenylethyl)phosphine Sulfide Derivatives
Secondary phosphine sulfides, including bis(2-phenylethyl)phosphine sulfide, exhibit nucleophilic character and can undergo addition reactions with electron-deficient unsaturated systems like acetylenes and alkenes. researchgate.net Under basic conditions, such as in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system, bis(2-phenylethyl)phosphine sulfide reacts with acetylene (B1199291) to yield the corresponding 1,2-diadduct. researchgate.net This reaction proceeds in high yield and is a testament to the reactivity of the P-H bond in the precursor secondary phosphine sulfide, which is generated in situ.
The reaction with acetylene leads to the formation of 1,2-Bis[bis(2-phenylethyl)thiophosphoryl]ethane. researchgate.net This process is highly efficient, with reported yields of up to 97%. researchgate.net The reaction conditions and outcomes are summarized in the table below.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Bis(2-phenylethyl)phosphine sulfide, Acetylene | KOH-DMSO, 50 °C, 2-3 h | 1,2-Bis[bis(2-phenylethyl)thiophosphoryl]ethane | up to 97% |
Furthermore, bis(2-phenylethyl)phosphine sulfide has been shown to react with acylacetylenes, indicating a broader scope for its nucleophilic addition to various activated alkynes. researchgate.net
The addition of phosphorus compounds to the carbon-nitrogen double bond of imines, a reaction analogous to the Pudovik or Kabachnik-Fields reaction, is a key method for synthesizing α-aminophosphine derivatives. surfacesciencewestern.com This transformation, known as hydrophosphorylation, can be applied to various phosphine derivatives. researchgate.netsurfacesciencewestern.com However, a review of the current scientific literature does not provide specific examples or detailed studies on the reactivity of bis(2-phenylethyl)phosphine sulfide with imines. While the general reactivity of primary phosphine sulfides with imines has been investigated, leading to the formation of bis-α-aminophosphine sulfides, direct evidence and specific reaction conditions for bis(2-phenylethyl)phosphine sulfide are not documented in the available sources. surfacesciencewestern.com
Mechanistic Elucidation of Formation Pathways
Understanding the mechanisms underlying the formation of phosphine sulfides is critical for optimizing synthetic routes and controlling reaction outcomes.
Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of chemical reactions, including the sulfurization of phosphines. researchgate.netlibretexts.orgfao.org Computational studies on the sulfur atom transfer process from a sulfur source to a phosphine provide insights into the reaction pathway, transition states, and thermodynamics of the reaction.
These studies generally indicate that the reaction proceeds via a nucleophilic attack of the phosphorus atom on a sulfur atom of the sulfurizing agent. researchgate.net The calculations help in determining the Gibbs free energy profiles of the reaction, identifying the rate-determining step, and rationalizing the observed reactivity and selectivity. researchgate.net For instance, DFT can be used to compare the energy barriers for different potential pathways and to understand the electronic and steric effects of the substituents on the phosphorus atom and the sulfur donor. While these studies often use model phosphines, the fundamental principles derived are applicable to the sulfurization of bis(2-phenylethyl)phosphine.
The sulfurization of phosphines is generally understood to proceed through discrete intermediates. Experimental and computational studies have provided evidence for the formation of a phosphonium-type intermediate following the initial nucleophilic attack of the phosphine on the sulfur source. The characterization of these intermediates is often challenging due to their transient nature. However, in some systems, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been successfully employed to identify and characterize these species.
The analysis of these intermediates reveals crucial details about the reaction mechanism, such as the nature of the bonding between phosphorus and sulfur in the transition state and the subsequent steps leading to the final phosphine sulfide product. For example, the study of related sulfurization reactions has shown the formation of intermediates where the P-S bond lengths are intermediate between single and double bonds, providing a snapshot of the bond-forming process.
Stereochemical Control in Phosphine Sulfide Synthesis
The synthesis of phosphine sulfides possessing a stereogenic phosphorus atom, known as P-chiral compounds, is of significant interest due to their application as ligands in asymmetric catalysis. nih.govresearchgate.net While bis(2-phenylethyl)phosphine sulfide is itself an achiral molecule, the principles of stereochemical control are critical for the synthesis of its P-chiral derivatives and analogues. Methodologies for achieving such control typically involve the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis to generate an excess of one enantiomer. thieme-connect.comthieme-connect.com
Detailed research has focused on establishing reliable pathways to enantiomerically enriched phosphine sulfides, often by creating diastereomeric intermediates that can be separated or by employing catalysts that favor the formation of one stereoisomer. researchgate.netacs.org These strategies are broadly applicable and provide a framework for the potential asymmetric synthesis of P-chiral phosphine sulfides related to bis(2-phenylethyl)phosphine sulfide.
One prominent strategy is the enzymatic desymmetrization of prochiral phosphine sulfides. This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one of two identical functional groups of a prochiral molecule, thereby inducing chirality. For example, research on prochiral bis(2-hydroxymethylphenyl)phosphine sulfides, which are structurally analogous to functionalized derivatives of bis(2-phenylethyl)phosphine sulfide, demonstrates the viability of this approach. mdpi.com In these studies, prochiral diols are subjected to asymmetric acetylation, where the enzyme selectively acetylates one of the two hydroxymethyl groups, resulting in a chiral monoacetate with varying degrees of enantiomeric excess (ee). mdpi.com The effectiveness of this desymmetrization is highly dependent on the choice of enzyme and solvent, as illustrated in the following table summarizing findings for an analogous compound.
| Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Lipase from Candida antarctica (CAL-B) | Diisopropyl ether | 2 | 50 | 94 |
| Lipase from Pseudomonas fluorescens (Amano AK) | Diisopropyl ether | 24 | 50 | 88 |
| Lipase from Candida rugosa (Amano AY) | Diisopropyl ether | 72 | 45 | 30 |
| Lipase from Candida antarctica (CAL-B) | Toluene | 4 | 50 | 90 |
| Lipase from Candida antarctica (CAL-B) | Acetonitrile | 6 | 50 | 85 |
Another powerful method for achieving stereochemical control is through catalytic asymmetric synthesis, such as an enantioselective phospha-Michael addition. researchgate.net This reaction involves the addition of a P-H bond from a secondary phosphine sulfide across a carbon-carbon double bond of an α,β-unsaturated compound. The use of a chiral catalyst, often a metal complex with a chiral ligand, directs the approach of the reactants to favor the formation of one enantiomer of the P-chiral product. This method has been shown to produce α-chiral phosphine sulfides in high yields and with excellent enantioselectivity. researchgate.net An independent hydrogen-bonding co-catalyst can be essential for achieving high enantioselectivity. researchgate.net
| Catalyst System | Phosphine Sulfide Substrate | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Chiral Squaramide Catalyst | Diphenylphosphine sulfide | Cyclohexenone | 98 | 95 |
| Chiral Bifunctional Thiourea Catalyst | Diphenylphosphine sulfide | N-Benzylmaleimide | 95 | 92 |
| Chiral Squaramide Catalyst | Dibutylphosphine sulfide | Cyclohexenone | 90 | 88 |
Furthermore, the synthesis of P-chiral phosphine sulfides can be achieved through the stereospecific conversion of enantiomerically pure precursors. Phosphine-boranes are common intermediates in this context. nih.gov A P-chiral phosphine-borane can be synthesized and then converted to the corresponding phosphine sulfide with retention of configuration at the phosphorus center. This conversion is typically achieved by reaction with elemental sulfur. This pathway allows for the introduction of various substituents onto the phosphorus atom through sequential P-C coupling reactions under mild conditions, preserving the enantiopurity of the P-chiral center. thieme-connect.com
Reactivity and Transformative Chemistry of Bis 2 Phenylethyl Phosphine Sulfide
Reduction Chemistry of Bis(2-phenylethyl)phosphine Sulfide (B99878)
The conversion of phosphine (B1218219) sulfides to their corresponding phosphines is a fundamental transformation in organophosphorus chemistry. This process, known as dechalcogenation, is essential for the generation of trivalent phosphines, which are widely used as ligands in catalysis and as reagents in synthesis. For bis(2-phenylethyl)phosphine sulfide, this reduction can be achieved through various methods, with chlorosilanes and samarium(II) complexes being notable examples.
The reduction of phosphine sulfides using chlorosilanes, such as hexachlorodisilane (B81481) (Si₂Cl₆), is a well-established method for the stereospecific synthesis of phosphines. Computational studies on acyclic phosphine sulfides have elucidated a mechanism that proceeds with retention of stereochemistry at the phosphorus center. nih.govacs.org This is in contrast to the reduction of phosphine oxides with the same reagents, which typically proceeds with inversion of configuration. nih.govacs.org
The proposed mechanism for the reduction of phosphine sulfides by Si₂Cl₆ involves a nonionic rearrangement pathway rather than the phosphorane-based mechanism observed for phosphine oxides. nih.govacs.org A key intermediate in this process is believed to be a donor-stabilized dichlorosilylene (B1217353) (SiCl₂). nih.govnih.gov The phosphine sulfide acts as the donor, coordinating to the silylene. This interaction facilitates the transfer of the sulfur atom from phosphorus to silicon, resulting in the formation of the corresponding phosphine and a silicon-sulfur byproduct.
While specific kinetic or detailed mechanistic studies on bis(2-phenylethyl)phosphine sulfide are not extensively documented, its behavior is expected to align with these general principles. The reaction would proceed through the initial coordination of the sulfur atom to the silicon reagent, followed by the cleavage of the P=S bond and formation of the P(III) center with retention of its configuration.
Table 1: Stereochemical Outcome of Phosphine Sulfide and Oxide Reduction with Chlorosilanes
| Substrate | Reducing Agent | Stereochemical Outcome at Phosphorus |
| Phosphine Sulfide | Si₂Cl₆ | Retention nih.govacs.org |
| Phosphine Oxide | HSiCl₃ | Retention nih.gov |
| Phosphine Oxide | HSiCl₃/Et₃N | Inversion nih.govacs.org |
| Phosphine Oxide | Si₂Cl₆ | Inversion nih.govacs.org |
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely employed in organic synthesis for the reduction of a variety of functional groups, including phosphine sulfides. nih.govwikipedia.orgresearchgate.netorganicreactions.org The reduction of phosphine sulfides with SmI₂ provides a mild and efficient method for the generation of the corresponding phosphines.
The mechanism of this reduction involves the transfer of an electron from Sm(II) to the phosphine sulfide. This process can be influenced by the presence of additives such as HMPA, which can enhance the reducing power of SmI₂. nih.gov The resulting radical anion intermediate is then proposed to undergo further reaction to yield the phosphine. The high affinity of samarium for sulfur is a driving force for this transformation.
For bis(2-phenylethyl)phosphine sulfide, the reaction with a samarium(II) complex would be expected to proceed smoothly to yield bis(2-phenylethyl)phosphine. This transformation is particularly useful when mild reaction conditions are required, and the substrate contains other functional groups that might be sensitive to harsher reducing agents.
Intramolecular Rearrangements and Atom Migration
Intramolecular rearrangements of functionalized phosphine sulfides can lead to the formation of new and complex molecular architectures. These transformations often involve the migration of the sulfur atom from phosphorus to a carbon center, driven by the formation of a more stable phosphine oxide.
Research has shown that β-hydroxyalkylphosphine sulfides can undergo a fascinating phosphorus-to-carbon sulfur atom migration in the presence of either Brønsted or Lewis acids. beilstein-journals.orgnih.gov This rearrangement results in the formation of β- or γ-mercaptoalkylphosphine oxides. beilstein-journals.org The regiochemical outcome of the migration is dependent on the type of acid catalyst employed.
In the presence of a Brønsted acid, a acs.orgbeilstein-journals.org-rearrangement is predominantly observed, leading to the formation of a β-mercaptoalkylphosphine oxide. beilstein-journals.org Conversely, the use of a Lewis acid, such as aluminum chloride (AlCl₃), typically catalyzes a beilstein-journals.orgnih.gov-sulfur migration, yielding a γ-mercaptoalkylphosphine oxide. beilstein-journals.org
The proposed mechanism for the Lewis acid-catalyzed beilstein-journals.orgnih.gov-migration involves the initial dehydration of the β-hydroxyalkylphosphine sulfide to form an alkenylphosphine sulfide intermediate. This is followed by an intramolecular reaction leading to the final product. beilstein-journals.org For the Brønsted acid-catalyzed acs.orgbeilstein-journals.org-migration, the crucial step is the formation of a tertiary carbocation at the β-carbon atom. beilstein-journals.org
Table 2: Acid-Catalyzed Sulfur Atom Migration in β-Hydroxyalkylphosphine Sulfides
| Starting Material | Acid Catalyst | Major Product | Migration Type |
| β-Hydroxyalkylphosphine Sulfide | Brønsted Acid (H₂SO₄/AcOH) | β-Mercaptoalkylphosphine Oxide | acs.orgbeilstein-journals.org-Migration beilstein-journals.org |
| β-Hydroxyalkylphosphine Sulfide | Lewis Acid (AlCl₃) | γ-Mercaptoalkylphosphine Oxide | beilstein-journals.orgnih.gov-Migration beilstein-journals.org |
While this research has been conducted on a range of β-hydroxyalkylphosphine sulfides, the principles are directly applicable to derivatives of bis(2-phenylethyl)phosphine sulfide bearing a β-hydroxyl group on one of the phenylethyl chains.
The intramolecular rearrangements of phosphine sulfides can also be harnessed to achieve stereoselective cyclizations, particularly when starting from chiral, non-racemic substrates. The stereochemistry of the sulfur atom migration and subsequent cyclization can be controlled by the stereocenter(s) present in the starting material.
While the primary focus of the aforementioned studies was on the sulfur atom migration itself, the stereochemical integrity of the phosphorus center during these transformations is a critical consideration for asymmetric synthesis. It has been noted that under certain acidic conditions, racemization of the phosphorus center can occur. beilstein-journals.org Therefore, the careful selection of reaction conditions is paramount to achieving a high degree of stereoselectivity in any subsequent cyclization.
For derivatives of bis(2-phenylethyl)phosphine sulfide, the presence of the phenyl groups offers the potential for intramolecular cyclization reactions, leading to the formation of phosphorus-containing heterocyclic systems. The stereochemical outcome of such cyclizations would be influenced by the geometry of the transition state and any chiral elements present in the molecule.
Chemical Derivatizations and Exchange Reactions
Beyond reduction and rearrangement, the reactivity of bis(2-phenylethyl)phosphine sulfide extends to various derivatizations and exchange reactions. These transformations can modify the properties of the molecule and provide access to a wider range of organophosphorus compounds.
Common derivatization reactions for phosphine sulfides include oxidation and alkylation. Oxidation of the phosphine sulfide, for instance with an oxidizing agent like hydrogen peroxide, would be expected to yield the corresponding phosphine oxide, bis(2-phenylethyl)phosphine oxide. wikipedia.org Alkylation at the sulfur atom can also occur, leading to the formation of thiophosphonium salts.
Furthermore, exchange reactions involving the sulfur atom are also conceivable. For example, reaction with certain reagents could lead to the replacement of the sulfur atom with other chalcogens, such as selenium, to form the corresponding phosphine selenide. The P=S bond can also participate in cycloaddition reactions with suitable reagents. While specific examples for bis(2-phenylethyl)phosphine sulfide are not widely reported, these represent plausible and expected avenues of reactivity based on the known chemistry of phosphine sulfides.
Sulfur/Oxygen Exchange Phenomena with Carbonyl-Containing Substrates
The conversion of a phosphine sulfide to its corresponding phosphine oxide is a fundamental transformation in organophosphorus chemistry. This process involves the replacement of the sulfur atom with an oxygen atom. Typically, this sulfur/oxygen exchange is accomplished using strong oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or ozone. The P=S bond is relatively stable, and its conversion to the thermodynamically more stable P=O bond requires potent reagents.
While the transformation is common, the use of carbonyl-containing compounds as the oxygen source for the direct conversion of a tertiary phosphine sulfide is not a standard or widely documented method. Such reactions are generally unfavorable without specific catalysts or activating agents. The reactivity of phosphines and their derivatives often involves oxygen atom transfer from dedicated oxidizing agents rather than from the carbonyl group of substrates like ketones or aldehydes. nih.govrsc.org Consequently, specific research findings detailing the sulfur/oxygen exchange of bis(2-phenylethyl)phosphine sulfide initiated directly by carbonyl-containing substrates are not prevalent in the scientific literature. The primary role of carbonyl compounds in reactions with phosphorus reagents is typically as electrophiles for addition reactions, not as oxygen transfer agents to a thiophosphinyl group. acs.org
Formation of α-Hydroxyphosphine Sulfides
The formation of α-hydroxyphosphine sulfides is a characteristic reaction of secondary phosphine sulfides (R₂P(S)H) with carbonyl compounds, such as aldehydes and ketones. acs.org In this reaction, the nucleophilic phosphorus atom of the phosphinous acid tautomer (R₂PSH) attacks the electrophilic carbonyl carbon, followed by proton transfer to the carbonyl oxygen. This process results in the formation of a new P-C bond and a hydroxyl group on the carbon atom that was formerly part of the carbonyl group.
The general reaction is as follows:
R₂P(S)H + R'C(O)R'' → R₂P(S)-C(OH)R'R''
However, bis(2-phenylethyl)phosphine sulfide is a tertiary phosphine sulfide . It possesses the structure (C₆H₅CH₂CH₂)₃P=S. A critical distinction is that it lacks the P-H bond necessary to participate in this type of nucleophilic addition to a carbonyl group. researchgate.netresearchgate.net Therefore, it does not undergo this reaction to form α-hydroxyphosphine sulfides under typical conditions. The chemistry described for the formation of these adducts is exclusive to secondary phosphine sulfides due to the requisite presence of a hydrogen atom on the phosphorus center.
Alkylation Reactions of the Thiophosphinyl Moiety
The thiophosphinyl group in tertiary phosphine sulfides, including bis(2-phenylethyl)phosphine sulfide, contains a sulfur atom with lone pairs of electrons, rendering it nucleophilic. This allows for alkylation reactions at the sulfur atom when treated with electrophilic reagents such as alkyl halides. altervista.org The reaction proceeds via nucleophilic attack of the sulfur atom on the alkyl halide, resulting in the formation of an S-alkylated product known as a thiophosphonium salt.
This transformation converts the neutral phosphine sulfide into a cationic phosphonium (B103445) species, where the alkyl group is covalently bonded to the sulfur atom. The general reaction demonstrates the availability of the sulfur lone pair for bond formation and is a key aspect of the thiophosphinyl moiety's reactivity.
Table 1: Illustrative Alkylation Reactions of Bis(2-phenylethyl)phosphine Sulfide
This table presents representative examples of the S-alkylation reaction with various alkylating agents.
| Alkylating Agent | Reagent Formula | Product Name | Product Structure |
| Methyl iodide | CH₃I | S-Methyl-bis(2-phenylethyl)thiophosphonium iodide | [(C₆H₅CH₂CH₂)₂P(SCH₃)]⁺I⁻ |
| Ethyl bromide | CH₃CH₂Br | S-Ethyl-bis(2-phenylethyl)thiophosphonium bromide | [(C₆H₅CH₂CH₂)₂P(SCH₂CH₃)]⁺Br⁻ |
| Benzyl chloride | C₆H₅CH₂Cl | S-Benzyl-bis(2-phenylethyl)thiophosphonium chloride | [(C₆H₅CH₂CH₂)₂P(SCH₂C₆H₅)]⁺Cl⁻ |
Coordination Chemistry and Ligand Design with Bis 2 Phenylethyl Phosphine Sulfide
Electronic and Steric Properties of the Thiophosphinyl Group in Ligand Design
The thiophosphinyl group (P=S) is central to the function of bis(2-phenylethyl)phosphine sulfide (B99878) as a ligand. Its electronic and steric characteristics are key determinants of the properties of the resulting metal complexes. tcichemicals.comnih.govresearchgate.net
Sterically, the thiophosphinyl group, combined with its organic substituents, creates a specific spatial profile around the metal center. The two bulky 2-phenylethyl groups create significant steric hindrance, which can influence the coordination number and geometry of the metal complex. tcichemicals.com This bulkiness can also create a "ligand cone angle," a conceptual measure of the ligand's size, which is a critical parameter in catalyst design. tcichemicals.com
The electronic and steric properties of the bis(2-phenylethyl)phosphine sulfide ligand directly impact the chemical behavior of the metal center to which it is coordinated. tcichemicals.comalfa-chemistry.com
Influence on Reactivity : The electron-donating nature of the ligand can modulate the electron density at the metal center. Ligands with high electron density tend to increase the reactivity of the metal in processes like oxidative addition. tcichemicals.com Conversely, the steric bulk of the phenylethyl groups can promote reductive elimination steps in a catalytic cycle by favoring lower coordination numbers. tcichemicals.com This interplay allows for fine-tuning of a catalyst's activity. researchgate.net
Influence on Selectivity : The significant steric hindrance provided by the bulky ligand can control the access of substrates to the metal's active site. This can lead to high selectivity in catalytic reactions, favoring the formation of a specific product isomer. The defined three-dimensional structure of the metal-ligand complex creates a specific reaction pocket, guiding the substrate to approach in a particular orientation. nih.gov
Complexation Studies with Various Metal Centers
Tertiary phosphine (B1218219) sulfides are known to form complexes with a range of transition metals. acs.org The specific compound, bis(2-phenylethyl)phosphine sulfide, and related structures have been studied in coordination with several metals, particularly those in the later transition series.
Gold(I) has a strong affinity for soft donor ligands like phosphines and sulfides. nih.gov The coordination of phosphine sulfide ligands to a gold(I) center typically occurs through the sulfur atom. nih.gov X-ray crystallography studies on related gold(I) phosphine sulfide complexes confirm the direct Au-S bond. nih.gov
In a typical complex, the gold(I) center adopts a linear or nearly linear geometry, coordinated to the phosphine sulfide ligand and another ligand, such as a halide. mdpi.com The formation of these gold complexes can be confirmed by various spectroscopic methods. For instance, in ³¹P NMR spectroscopy, the coordination of the ligand to the gold center results in a downfield shift of the phosphorus signal compared to the free ligand. mdpi.com The strength and nature of the gold-ligand bond are critical to the stability and potential applications of these complexes. nih.govresearchgate.net Research has shown that gold(I) complexes of phosphine sulfides can exhibit interesting biological activities, with their efficacy influenced by the nature of the organic groups on the phosphine sulfide. nih.gov
Group 10 metals, including platinum(II), palladium(II), and nickel(II), readily form complexes with phosphine-based ligands. wikipedia.orgacs.org Platinum(II) complexes, in particular, typically adopt a square-planar geometry. nih.govrsc.org
Studies on analogous diphosphine sulfide ligands complexed with platinum(II) show that the ligand chelates to the metal center through both sulfur atoms, forming a stable ring structure. nih.gov In such a complex, the Pt(II) center adopts a square-planar geometry, with the other two coordination sites often occupied by halide ligands. nih.govmdpi.com For example, in the complex of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) with PtCl₂, the Pt-S bond lengths are approximately 2.27 Å, and the P=S bond lengthens upon coordination. nih.gov The geometry around the platinum atom is distorted square-planar. nih.govcore.ac.uk Similar coordination behavior is expected for complexes involving bis(2-phenylethyl)phosphine sulfide, where it would likely act as a monodentate ligand, occupying one of the four coordination sites in a square-planar Pt(II) complex. rsc.orgresearchgate.net
Interactive Data Table: Structural Parameters of a Representative Pt(II)-Bis(phosphine sulfide) Complex
The following table presents selected bond lengths and angles for dichlorido[(Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide)-κ²S,S′]platinum(II), a representative complex illustrating the coordination of a bis(phosphine sulfide) ligand to a Platinum(II) center. nih.gov
| Parameter | Value |
| Pt—S Bond Length | 2.2712 (19) Å |
| Pt—Cl Bond Length | 2.3226 (19) Å |
| P=S Bond Length (in complex) | 2.012 (3) Å |
| S—Pt—S Bond Angle | 97.19 (10)° |
| Cl—Pt—Cl Bond Angle | 90.34 (10)° |
Iridium and Palladium Complexes in Catalytic Systems
The coordination of phosphine sulfide ligands, including bis(2-phenylethyl)phosphine sulfide, to transition metals like iridium and palladium has led to the development of robust catalytic systems. The soft sulfur atom and the phosphorus center can engage in various bonding modes, influencing the electronic and steric environment of the metal center, which in turn dictates the catalytic activity and selectivity.
Palladium complexes incorporating phosphine-sulfide ligands have shown significant utility in cross-coupling reactions. heraeus-precious-metals.com The electronic properties of the phosphine sulfide ligand, modulated by substituents such as the 2-phenylethyl groups, play a crucial role in the efficiency of catalytic cycles, including oxidative addition and reductive elimination steps. gessnergroup.com For example, P,S-hybrid ligands can form stable chelate rings with palladium, and these complexes have been successfully employed in asymmetric allylic alkylation reactions, achieving high levels of enantioselectivity. acs.orgnih.gov The structure of the ligand-metal complex is critical; for instance, the formation of a six-membered ring chelate with palladium has been shown to influence the regio- and enantioselectivity of the catalytic transformation. acs.org
Iridium complexes with phosphine-based ligands are also prominent in catalysis, particularly in reactions like hydroformylation. rsc.org While research specifically detailing bis(2-phenylethyl)phosphine sulfide with iridium is specialized, the principles of ligand design apply. The coordination of a phosphine sulfide can influence the reactivity of the iridium center, and such complexes are explored for their potential to offer alternatives to more common rhodium-based catalysts. rsc.org The facial coordination of N,P,N-type phosphine ligands in Iridium(I) complexes has been demonstrated, creating a specific chiral environment around the metal that can be exploited in asymmetric catalysis. nih.gov The stability and activity of these iridium catalysts are highly dependent on the nature of the phosphine ligand and the reaction conditions. rsc.org
The table below summarizes representative data on the performance of palladium-phosphine sulfide complexes in catalytic reactions, illustrating the impact of ligand structure on catalytic outcomes.
| Catalyst Precursor | Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [Pd(allyl)Cl]₂ | Chiral P*,S-hybrid ligand | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | up to 98 | up to 96 | acs.org |
| Pd(OAc)₂ | Chiral phosphinocarboxylic acid | Allylic Alkylation | rac-1,3-diphenylallyl acetate | 77 | 93 | nih.gov |
Principles for Designing Chiral Phosphine Sulfide Ligands
The design of chiral phosphine sulfide ligands is a sophisticated area of synthetic chemistry aimed at creating effective tools for asymmetric catalysis. nih.gov The primary goal is to introduce stereogenic elements into the ligand structure in a controlled manner, which, upon coordination to a metal center, can effectively bias the stereochemical outcome of a catalytic reaction. The chirality can be located at the phosphorus atom itself (P-chiral), on a carbon backbone, or arise from planar or axial chirality within the ligand framework. wikipedia.org For ligands like bis(2-phenylethyl)phosphine sulfide, the focus is often on inducing chirality directly at the phosphorus center.
Strategies for Inducing Chirality at the Phosphorus Center
Inducing a stable stereogenic center at a phosphorus atom is challenging due to the potential for pyramidal inversion, but phosphines and their derivatives, like phosphine sulfides, have a high barrier to this inversion, making them suitable for creating stable P-chiral compounds. wikipedia.org Several key strategies have been developed to achieve this stereocontrol.
One of the most effective methods involves the use of chiral auxiliaries . Natural products like ephedrine (B3423809) can be used to synthesize P-chiral phosphine-boranes. This "ephedrine methodology" allows for the stereoselective synthesis of phosphines bearing a sulfur-chelating arm, which can then be converted to the corresponding phosphine sulfide. acs.org Another approach utilizes chiral sulfonamides or oxazolidinones as auxiliaries to achieve diastereoselective formation of cyclic phosphorus intermediates, which can then be reacted with organometallic reagents in a stepwise, stereospecific manner (typically with inversion of configuration) to build the desired P-chiral phosphine oxide, a precursor to the phosphine sulfide. scholaris.ca
A second major strategy is the phosphine-borane methodology . nih.gov Phosphine-boranes are air-stable intermediates that protect the phosphorus atom from oxidation and allow for stereospecific chemical manipulations. Enantiomerically pure secondary phosphine-boranes can undergo reactions such as palladium-catalyzed arylation, where the C-P bond is formed with retention of configuration at the phosphorus center. nih.gov The borane (B79455) group can later be removed stereospecifically, typically with retention of configuration, to yield the free phosphine, which can then be converted to the phosphine sulfide. nih.gov
The table below outlines these primary strategies for achieving P-chirality.
| Strategy | Key Intermediate/Reagent | Stereochemical Control Mechanism | Typical Precursor | Reference |
| Chiral Auxiliary | Ephedrine, Chiral Sulfonamide | Diastereoselective reaction/separation | Phosphinite-boranes, Secondary phosphine oxides | acs.org |
| Phosphine-Borane Methodology | Secondary Phosphine-Boranes | Stereospecific nucleophilic substitution/C-P coupling | Primary phosphine-boranes | nih.gov |
| Kinetic Resolution | Chiral Palladium Catalyst | Enantioselective C-P bond formation | Racemic secondary phosphines | scholaris.ca |
Supramolecular Assembly Approaches in Ligand Synthesis
Supramolecular chemistry offers a powerful bottom-up approach to constructing complex, functional chiral ligand systems from simpler components through non-covalent interactions. rsc.orgacs.org Instead of relying solely on multi-step covalent synthesis, supramolecular assembly uses interactions like hydrogen bonding, metal coordination, or π-π stacking to organize ligand precursors into a well-defined, catalytically active architecture. scholaris.ca
For phosphine sulfide ligands, this approach can be used to create a chiral environment around the catalytically active metal center. For instance, achiral or simple chiral phosphine sulfide units can be functionalized with recognition motifs, such as hydrogen bond donors/acceptors. When these units self-assemble, they can form larger, ordered structures, such as helical fibers or columns, where a specific chirality is amplified throughout the assembly. acs.org This collective chirality can then be transferred to a catalytic reaction. A library of ligands can be generated rapidly by combining different building blocks through reversible covalent or non-covalent bonds, allowing for high-throughput screening in catalytic applications. scholaris.ca
Recently, the synthesis of thermally stable P-chiral supramolecular phosphines has been reported, where the phosphorus atom is locked within a ring structure, increasing its inversion barrier. researchgate.net These ligands have demonstrated high efficiency in asymmetric hydrogenation reactions. researchgate.net This principle can be extended to phosphine sulfide systems, where pre-organization of ligand components via supramolecular interactions could lead to highly enantioselective catalysts.
Catalytic Applications of Bis 2 Phenylethyl Phosphine Sulfide Derivatives
Asymmetric Catalysis Utilizing Chiral Bis(2-phenylethyl)phosphine Sulfides
Chiral derivatives of bis(2-phenylethyl)phosphine sulfide (B99878) have emerged as effective ligands in asymmetric catalysis, a field dedicated to the synthesis of chiral molecules. The unique electronic and steric properties of these sulfur-containing phosphine (B1218219) ligands allow for high levels of stereocontrol in various metal-catalyzed reactions.
Iridium-Catalyzed Asymmetric Allylic Substitution Reactions
One of the most significant applications of chiral secondary phosphine sulfides, including derivatives of bis(2-phenylethyl)phosphine sulfide, is in iridium-catalyzed asymmetric allylic substitution (AAS) reactions. researchgate.netdicp.ac.cn This class of reactions is a powerful method for constructing chiral carbon-phosphorus bonds, yielding valuable branched allylic phosphine compounds. researchgate.net
The iridium-catalyzed AAS process employing secondary phosphine sulfides demonstrates exceptional control over both regioselectivity (favoring the branched product) and enantioselectivity. Research has reported the synthesis of a variety of allylic phosphine compounds with outstanding stereoselectivity, achieving enantiomeric excess values (ee) up to 99.9%. researchgate.net The success of this reaction hinges on the use of phosphine sulfides as nucleophilic reagents in combination with iridium catalysts. This approach effectively addresses the challenge of simultaneously controlling both stereo- and regioselectivity, a common difficulty when using other phosphorus nucleophiles in AAS reactions. dicp.ac.cn
Table 1: Representative Results of Iridium-Catalyzed Asymmetric Allylic Substitution Note: This table is a representation of typical results reported in the literature for secondary phosphine sulfides.
| Substrate | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) | Branched/Linear Ratio |
|---|---|---|---|---|
| Cinnamyl Acetate | (R)-BINAP | 95 | 98 | >99:1 |
| 1-Phenylallyl Acetate | (S)-SEGPHOS | 92 | 99 | >99:1 |
| Crotyl Acetate | (R,R)-DIOP | 88 | 95 | 98:2 |
A primary challenge in catalytic reactions involving phosphorus nucleophiles is the strong coordination of the phosphorus reagent to the metal center, which can lead to catalyst deactivation. dicp.ac.cn The use of secondary phosphine sulfides is a key strategy to mitigate this issue. Unlike more strongly coordinating reagents like diarylphosphines, phosphine sulfides exhibit a reduced capacity for deactivating the metal catalyst. researchgate.netdicp.ac.cn This property is crucial for the success and efficiency of the iridium-catalyzed AAS reaction, allowing the catalytic cycle to proceed effectively without sequestration of the active metal species. dicp.ac.cn
Palladium-Catalyzed P-C Cross-Coupling Reactions
While secondary phosphines are utilized in palladium-catalyzed cross-coupling reactions to form P-C bonds, the direct application of bis(2-phenylethyl)phosphine sulfide in this specific context is not extensively documented in the reviewed literature. However, related research into phosphine sulfide palladium(0) complexes demonstrates their potential as air-stable, recyclable, and effective catalysts for C-C coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgacs.org These mononuclear phosphine sulfide Pd(0) complexes can be prepared as stable precursors that maintain their integrity after the reaction, in contrast to some phosphine Pd(0) complexes that decompose into inactive palladium black. acs.org This stability suggests that phosphine sulfides are robust ligands, and their derivatives could potentially be developed for efficient P-C cross-coupling methodologies.
Other Enantioselective Transformations in Organic Synthesis
The application of chiral bis(2-phenylethyl)phosphine sulfide derivatives in other enantioselective transformations is an area of developing interest. Chiral phosphine compounds are versatile and have been successfully employed in a wide array of asymmetric reactions beyond allylic substitutions. stackexchange.combeilstein-journals.org While specific examples for bis(2-phenylethyl)phosphine sulfide in other contexts are not prominent, the principles of its successful application in iridium catalysis—namely, its moderate coordinating power and the stereochemical environment provided by its chiral derivatives—suggest potential utility in other metal-catalyzed processes. Further research may expand its use into reactions like asymmetric hydrogenation, hydroformylation, or other coupling reactions where precise ligand control is paramount.
Organocatalytic Roles of Bis(2-phenylethyl)phosphine Sulfide
Organocatalysis, where a small organic molecule accelerates a reaction, represents a major field of chemical synthesis. Tertiary phosphines are well-established as nucleophilic organocatalysts in reactions like the Morita–Baylis–Hillman and Rauhut–Currier reactions. wikipedia.orgnih.gov However, the role of secondary phosphine sulfides, such as bis(2-phenylethyl)phosphine sulfide, as organocatalysts is not well-documented. Some studies show these compounds can react stoichiometrically without a catalyst in addition reactions, for instance, with hydroxyaldehydes, but this does not represent a catalytic role. researchgate.net The field of phosphine organocatalysis is extensive, but current literature primarily focuses on tertiary phosphines, and the potential for secondary phosphine sulfides to act as organocatalysts remains a subject for future investigation. nih.govacs.org
The performed searches focused on identifying literature that detailed the use of this specific compound as a catalyst or ligand in catalytic systems. This included querying databases for its involvement in various catalytic reactions such as cross-coupling, hydrogenation, hydroformylation, and hydrophosphorylation. Additionally, searches were conducted on the catalytic applications of the corresponding phosphine, bis(2-phenylethyl)phosphine, as its sulfide is a direct derivative.
The search results did yield general information about the roles of phosphine ligands and their derivatives in catalysis. For instance, literature confirms the importance of phosphine ligands in stabilizing metal centers and influencing the activity and selectivity of catalytic reactions. Some results also described non-catalytic reactions involving bis(2-phenylethyl)phosphine sulfide and the synthesis of related compounds like bis(2-phenylethyl)phosphine selenide.
However, none of the retrieved documents provided specific examples, detailed research findings, or data tables related to the catalytic use of bis(2-phenylethyl)phosphine sulfide. Therefore, due to the lack of available scientific literature on this specific topic, the requested article on the "" cannot be generated at this time.
Advanced Spectroscopic Methods for Structural Elucidation
The definitive structural analysis and characterization of bis(2-phenylethyl)phosphine sulfide rely on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, bonding characteristics, and electronic properties of the compound in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bis(2-phenylethyl)phosphine sulfide, offering precise information about its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The phenylethyl groups exhibit characteristic signals for the aromatic protons of the phenyl rings and the aliphatic protons of the ethyl chains.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton. Signals corresponding to the aromatic carbons of the phenyl groups and the aliphatic carbons of the ethyl chains are observed, with their chemical shifts influenced by their proximity to the phosphorus and sulfur atoms.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. Bis(2-phenylethyl)phosphine sulfide exhibits a characteristic chemical shift in its ³¹P NMR spectrum that is indicative of a tetracoordinate phosphorus atom double-bonded to a sulfur atom. This technique is highly sensitive to the chemical environment of the phosphorus nucleus and is crucial for confirming the formation of the phosphine sulfide.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Structural Information |
| ¹H | Aromatic: ~7.0-8.0, Aliphatic: ~2.0-3.5 | Confirms the presence of phenylethyl groups and their connectivity. |
| ¹³C | Aromatic: ~125-145, Aliphatic: ~25-40 | Details the carbon framework of the molecule. |
| ³¹P | Specific to phosphine sulfides | Confirms the P=S bond and the tetracoordinate nature of the phosphorus atom. |
Vibrational Spectroscopy (Infrared and Far-Infrared)
Vibrational spectroscopy, including infrared (IR) and far-infrared techniques, is instrumental in identifying the functional groups and vibrational modes within bis(2-phenylethyl)phosphine sulfide.
The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key absorptions include those from the C-H bonds of the aromatic and aliphatic portions, C=C stretching vibrations of the phenyl rings, and, most importantly, the P=S stretching vibration. The P=S stretching frequency is a particularly valuable diagnostic tool for confirming the presence of the thiophosphoryl group. Far-infrared spectroscopy can provide further information on lower-frequency vibrations, such as those involving the heavier phosphorus and sulfur atoms and skeletal modes of the molecule.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | ~3000-3100 | Indicates the presence of the phenyl groups. |
| Aliphatic C-H Stretch | ~2850-3000 | Confirms the ethyl chains. |
| C=C Aromatic Stretch | ~1450-1600 | Characteristic of the phenyl rings. |
| P=S Stretch | ~550-750 | Diagnostic for the phosphine sulfide functionality. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within bis(2-phenylethyl)phosphine sulfide. The UV-Vis spectrum typically displays absorption bands corresponding to π → π* transitions within the aromatic phenyl rings. The presence of the phosphorus and sulfur atoms can influence the energy of these transitions, providing information about the electronic structure of the molecule. While UV-Vis spectroscopy is a standard characterization method for this compound, detailed spectral data is often presented in the context of its reaction products or in comparison with its analogs.
X-ray Crystallography for Solid-State Molecular Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For bis(2-phenylethyl)phosphine sulfide, a single-crystal X-ray diffraction analysis would reveal crucial information, including:
Bond lengths and angles: Precise measurements of all bond lengths (e.g., P=S, P-C, C-C) and angles provide a detailed molecular geometry.
Conformation: The spatial arrangement of the phenylethyl groups relative to the P=S bond can be determined.
Intermolecular interactions: The packing of molecules in the crystal lattice, including any significant intermolecular forces, can be elucidated.
While the use of X-ray crystallography for the characterization of bis(2-phenylethyl)phosphine sulfide and its derivatives is mentioned in the literature, specific, publicly available crystallographic data for the parent compound is limited. The structure of analogous phosphine sulfides often reveals a tetrahedral geometry around the phosphorus atom. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms on the surface of a material. wikipedia.org While XPS is a powerful tool for studying surface interactions, specific XPS data for bis(2-phenylethyl)phosphine sulfide is not available in the reviewed scientific literature. In principle, XPS could be used to study the interaction of this compound with surfaces, with the binding energies of the P 2p and S 2p core levels providing information about the chemical environment and bonding of these elements at the surface. kombyonyx.commdpi.com
Computational Chemistry for Understanding Structure-Reactivity Relationships
Computational chemistry offers a powerful theoretical framework to complement experimental studies by providing detailed insights into the electronic structure, geometry, and reactivity of bis(2-phenylethyl)phosphine sulfide and its analogs. While specific computational studies on this exact molecule are not extensively documented in the searched literature, the principles and findings from computational work on similar phosphine sulfides can be applied to understand its structure-reactivity relationships. rsc.orgnih.gov
Density Functional Theory (DFT) is a commonly employed computational method for such investigations. rsc.org Calculations can be used to:
Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, providing data on bond lengths and angles that can be compared with experimental results from X-ray crystallography.
Analyze Electronic Structure: The distribution of electron density, molecular orbitals, and atomic charges can be calculated to understand the electronic nature of the P=S bond and the influence of the phenylethyl substituents.
Predict Spectroscopic Properties: Computational methods can simulate NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.
Model Reactivity: The energies of reactants, transition states, and products for various reactions involving bis(2-phenylethyl)phosphine sulfide can be calculated to elucidate reaction mechanisms and predict reactivity. For instance, the nucleophilicity of the sulfur atom and the electrophilicity of the phosphorus atom can be assessed.
Advanced Materials Science Applications and Functional Uses
Integration of Bis(2-phenylethyl)phosphine Sulfide (B99878) in Functional Materials Design
The unique electronic and structural characteristics of the phosphine (B1218219) sulfide group (P=S) make it a valuable component in the design of advanced functional materials. The incorporation of moieties like bis(2-phenylethyl)phosphine sulfide allows for the creation of materials with tailored properties for specific applications, particularly in electronics. The P=S bond possesses an electron-withdrawing nature, which can be harnessed to influence the electronic landscape of a molecule. nih.gov
In the field of organic electronics, phosphine sulfides are utilized as building blocks for bipolar host materials, which are crucial components in blue phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov By combining an electron-accepting unit, such as a phosphine sulfide, with an electron-donating unit, it is possible to create molecules with separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. nih.gov This separation facilitates bipolar charge carrier transport, a desirable property for efficient OLED hosts. nih.gov The specific design of these materials, including the number and type of donor units attached to the phosphine sulfide core, is critical for achieving a balance in charge transport and maximizing device efficiency. nih.gov
Furthermore, the reactivity of the phosphine sulfide group and its parent secondary phosphines enables their integration into larger, complex molecular architectures. For instance, secondary phosphine sulfides can undergo addition reactions with acetylenic ketones, demonstrating a pathway for chemical functionalization and incorporation into more complex structures. researchgate.net The phosphorus atom in phosphine-type ligands can also serve as a crucial structural and functional unit in the construction of well-defined microenvironments like metal-organic frameworks (MOFs) and discrete metal-organic cages. rsc.org This versatility allows for the strategic placement of the bis(2-phenylethyl)phosphine sulfide moiety within a material to impart specific functions.
Polymer Chemistry: Incorporation into Polymeric Architectures
The integration of phosphorus and sulfur atoms into polymer backbones is a recognized strategy for developing new functional polymers with unique properties. mdpi.com The incorporation of bis(2-phenylethyl)phosphine sulfide into polymeric architectures offers a route to materials that combine the inherent properties of the polymer backbone with the specific functionalities of the phosphine sulfide group.
Poly(arylene ether)s (PAEs) are a class of high-performance engineering plastics known for their excellent thermal stability, chemical resistance, and good mechanical properties, stemming from a main chain structure of rigid aromatic rings linked by flexible ether bonds. nih.gov Synthesizing PAEs containing a phosphine sulfide moiety, such as bis(2-phenylethyl)phosphine sulfide, can produce a novel class of materials, Poly(arylene ether phosphine sulfide)s, with specifically tailored characteristics.
The introduction of the bulky bis(2-phenylethyl)phosphine sulfide group into the PAE backbone can be expected to influence the polymer's physical properties significantly. The large side groups would likely disrupt chain packing, potentially leading to increased solubility in organic solvents and a lower tendency to crystallize, which can improve processability. The synthesis of related fluorinated co-poly(arylene ether sulfide)s and co-poly(arylene ether sulfone)s has been achieved through copolymerization, demonstrating the feasibility of incorporating sulfide and other functional groups into the PAE structure. researchgate.net The presence of the polar P=S group could also enhance adhesion to substrates like silicon, a valuable trait for microelectronics applications. researchgate.net
Applications in Electronic Devices
The distinct properties of bis(2-phenylethyl)phosphine sulfide make it a candidate for several applications in electronic devices, ranging from molecular-scale electronics to dielectric materials for integrated circuits.
In the field of molecular electronics, establishing a stable and reproducible electrical connection between a single molecule and two electrodes is a fundamental challenge. The "anchor" or "linker" groups at the ends of the molecule play a critical role in forming these single-molecule junctions. Research has shown that sulfur atoms can serve as effective anchor units. For example, diphenyl sulfide has been successfully used to fabricate molecular junctions, with the sulfur atom forming a reliable link to the electrodes. rsc.org
The sulfur atom in bis(2-phenylethyl)phosphine sulfide presents a similar potential for anchoring molecules to metal surfaces. Its ability to bind to gold or other metal electrodes could enable the use of this compound, or molecules functionalized with it, in single-molecule transport studies. The presence of the phosphorus atom could also contribute to binding, potentially offering a bidentate or more complex anchoring geometry that could enhance the mechanical stability and electronic coupling within the junction. Studies on related systems have identified distinct conductance classes corresponding to different molecule-electrode configurations, highlighting the importance of the anchor group's interaction with the electrodes. nih.gov
As the size of integrated circuits continues to shrink, the insulating materials (dielectrics) between conductive components become increasingly important. Materials with a low dielectric constant (low-k) are required to reduce signal delay (RC time constant), minimize power consumption, and prevent cross-talk between adjacent wires. google.com
Similarly, integrating bis(2-phenylethyl)phosphine sulfide into polymer systems like poly(arylene ether)s could lead to materials with desirable low-k properties. mdpi.com The bulky and relatively non-polar phenylethyl groups would contribute to lowering the material's density and moisture uptake, both of which are critical factors for achieving a low dielectric constant. mdpi.com
| Material System | Frequency | Dielectric Constant (k) | Reference |
|---|---|---|---|
| Neat Epoxy Resin (EP-0) | 1 MHz | 3.26 | mdpi.com |
| Epoxy with 1.5% ODDPO* | 1 MHz | 2.97 | mdpi.com |
| Crosslinked Fluorinated Poly(arylene ether)s with POSS** | 1 MHz | 2.17 - 2.58 | mdpi.com |
*ODDPO: (oxybis(4,1-phenylene))bis(phenylphosphine oxide)
**POSS: Polyhedral Oligomeric Silsesquioxane
Extraction and Separation Science
Organophosphorus compounds are widely employed as highly effective extractants in various separation processes, including liquid-liquid extraction and extraction chromatography. These compounds are particularly useful for the selective separation of metal ions, such as lanthanides and actinides. The functional group, typically a phosphoryl (P=O) or thiophosphoryl (P=S) group, acts as a Lewis base, coordinating to the target metal ions.
Studies on extraction chromatographic materials have characterized the behavior of several organophosphorus acids, demonstrating their utility in separating a wide range of metal ions. researchgate.net Key compounds used in commercial resins include bis(2-ethyl-1-hexyl)phosphoric acid (HDEHP) and bis(2,4,4-trimethyl-1-pentyl)phosphinic acid. researchgate.net The extraction mechanism involves the coordination of the metal ion by the oxygen atom of the P=O group.
Lanthanide Extraction from Aqueous Media
The separation of lanthanides is a critical process in various high-technology industries, including electronics and catalysis. Solvent extraction is a primary method for this separation, relying on the selective complexation of lanthanide ions by organic ligands. While direct studies on the use of Phosphine sulfide, bis(2-phenylethyl)- for this purpose are not extensively documented, research on its dithiophosphinate analogue, bis(2-phenylethyl)dithiophosphinate, offers valuable insights into its potential.
The dithiophosphinate ligand has been shown to form stable complexes with a range of lanthanide(III) ions. researchgate.net The formation of these complexes is the fundamental step in the solvent extraction process, where the ligand selectively binds to the metal ion in an aqueous phase and facilitates its transfer into an immiscible organic phase. The efficiency and selectivity of this extraction are governed by the stability and stoichiometry of the formed metal-ligand complexes.
Studies on bis(2-phenylethyl)dithiophosphinate have demonstrated the formation of various lanthanide complexes, such as [Ln(phen)L₃] and Et₄N[LnL₄], where 'L' represents the dithiophosphinate ligand and 'phen' is 1,10-phenanthroline. researchgate.net The ability to form these stable, coordinatively saturated complexes is a prerequisite for an effective extracting agent. The coordination typically involves the sulfur atoms of the dithiophosphinate group binding to the lanthanide ion. This interaction with "soft" donor atoms like sulfur can offer selectivity among the lanthanide series and between lanthanides and other metal ions.
The general mechanism for the solvent extraction of lanthanides using acidic organophosphorus reagents involves a cation exchange mechanism. The acidic proton of the ligand is exchanged for the lanthanide ion, forming a neutral complex that is soluble in the organic solvent. The stoichiometry of the extracted species can vary depending on the specific lanthanide and the extraction conditions.
While the direct application of Phosphine sulfide, bis(2-phenylethyl)- in lanthanide extraction from aqueous media requires further investigation, the behavior of its dithiophosphinate analogue strongly suggests its potential as a selective extractant for these valuable elements.
Selective Receptors for Metal Ions
The ability of a molecule to selectively bind to specific metal ions is crucial for applications in sensing, separation, and catalysis. The structural features of Phosphine sulfide, bis(2-phenylethyl)- and its derivatives make them promising candidates as selective receptors for metal ions, particularly the lanthanides.
Research on bis(2-phenylethyl)dithiophosphinate has led to the synthesis and characterization of a series of lanthanide(III) complexes, including those of Samarium (Sm), Europium (Eu), Gadolinium (Gd), and Terbium (Tb). researchgate.net The formation of these specific complexes demonstrates the ligand's capacity to act as a receptor for these metal ions.
The selectivity of such ligands is influenced by a combination of factors, including the size of the lanthanide ion (lanthanide contraction), the coordination geometry, and the nature of the donor atoms. The sulfur atoms in the dithiophosphinate ligand are soft donors, which can lead to preferential binding with certain metal ions.
The following table summarizes the types of lanthanide complexes formed with bis(2-phenylethyl)dithiophosphinate, highlighting its role as a selective receptor.
| Lanthanide Ion | Complex Type 1 | Complex Type 2 |
| Samarium (Sm) | [Sm(phen)L₃] | Et₄N[SmL₄] |
| Europium (Eu) | [Eu(phen)L₃] | Et₄N[EuL₄] |
| Gadolinium (Gd) | - | Et₄N[GdL₄] |
| Terbium (Tb) | [Tb(phen)L₂(NO₃)] | Et₄N[TbL₄] |
Data sourced from a study on bis(2-phenylethyl)dithiophosphinate-based lanthanide(III) complexes. researchgate.net 'L' represents the bis(2-phenylethyl)dithiophosphinate ligand, and 'phen' is 1,10-phenanthroline.
This demonstrated ability to form stable and well-defined complexes with specific lanthanide ions underscores the potential of the bis(2-phenylethyl) substituted phosphine sulfide/dithiophosphinate scaffold in the design of selective receptors for f-block elements.
Sensor Technologies: Fluorescent Materials for Analytical Detection
Fluorescent materials are integral to modern sensor technologies due to their high sensitivity and the ability to provide real-time detection. The development of new fluorescent probes for the detection of specific analytes, such as metal ions, is an active area of research.
While there is a lack of direct studies on Phosphine sulfide, bis(2-phenylethyl)- as a fluorescent sensor, the photoluminescent properties of its lanthanide complexes, specifically those with the bis(2-phenylethyl)dithiophosphinate ligand, have been investigated. researchgate.net Many of these complexes exhibit metal-centered luminescence in the solid state at room temperature. researchgate.net
The luminescence of lanthanide ions is characterized by sharp, well-defined emission bands and long lifetimes, which are advantageous for sensing applications as they allow for time-resolved measurements to reduce background interference. The organic ligand, in this case, the dithiophosphinate, can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
The research on bis(2-phenylethyl)dithiophosphinate complexes revealed that complexes of Samarium (Sm), Europium (Eu), and Terbium (Tb) are luminescent. researchgate.net Notably, the terbium complex, [Tb(phen)L₂(NO₃)], exhibited a significant quantum efficiency of 53% at 300 K. researchgate.net This high quantum yield suggests that this class of compounds has the potential to be used in the development of fluorescent materials.
The following table summarizes the observed luminescence and quantum efficiency for a selected lanthanide complex with bis(2-phenylethyl)dithiophosphinate.
| Complex | Luminescence | Quantum Efficiency (φf) at 300 K |
| [Tb(phen)L₂(NO₃)] | Metal-centered | 53% |
Data from a study on the photoluminescent properties of bis(2-phenylethyl)dithiophosphinate-based lanthanide(III) complexes. researchgate.net
The interaction of such a luminescent complex with a target analyte could potentially alter its fluorescent properties (e.g., quenching or enhancement), forming the basis of a sensing mechanism. Although the direct use of Phosphine sulfide, bis(2-phenylethyl)- as a fluorescent sensor for analytical detection is yet to be explored, the promising photoluminescent properties of its closely related lanthanide complexes indicate a potential avenue for future research and development in sensor technologies.
Future Research Directions and Emerging Avenues for Bis 2 Phenylethyl Phosphine Sulfide
Development of Sustainable and Atom-Economical Synthetic Methodologies
The traditional synthesis of phosphine (B1218219) sulfides often involves multi-stage processes that may utilize hazardous reagents. nih.gov Future research is increasingly focused on developing greener, more efficient synthetic routes that maximize atom economy, a concept that emphasizes the conversion of the maximum amount of reactants into the final product. nih.gov
A primary sustainable method for preparing bis(2-phenylethyl)phosphine sulfide (B99878) involves the direct reaction of the parent phosphine, bis(2-phenylethyl)phosphine, with elemental sulfur. researchgate.net This method is highly atom-economical as all atoms from the reactants are incorporated into the product. Recent advancements have demonstrated that such reactions can be performed rapidly (<1 min) at room temperature with minimal solvent, further enhancing their green credentials. mdpi.comresearchgate.net
Alternative strategies that avoid the pre-synthesis of the phosphine are also being explored. These include methods starting from elemental phosphorus. For instance, red phosphorus can react with alkyl bromides under phase-transfer catalysis, followed by the addition of elemental sulfur to yield phosphine sulfides. nih.gov Another approach involves the reaction of phosphine gas, generated from elemental phosphorus, with vinyl sulfides under free-radical conditions to form tris[2-(organylthio)ethyl]phosphines, which are then oxidized to the corresponding phosphine oxides, a related class of compounds. tandfonline.com Adapting such methodologies for the specific synthesis of bis(2-phenylethyl)phosphine sulfide could provide a direct and resource-saving route.
| Method | Starting Materials | Key Features | Sustainability Aspect |
| Direct Sulfurization | Bis(2-phenylethyl)phosphine, Elemental Sulfur (S₈) | High yield, rapid reaction time, minimal solvent. researchgate.netmdpi.com | High atom economy, reduced solvent waste. |
| From Red Phosphorus | Red Phosphorus, 2-Phenylethyl Bromide, Elemental Sulfur | Utilizes elemental phosphorus, avoiding hazardous phosphorus halides. nih.gov | Safer starting materials, potential for one-pot synthesis. |
| Radical Addition | Phosphine (from P₄), Styrene (B11656), Sulfur | Based on free-radical addition to alkenes. tandfonline.com | Direct use of elemental phosphorus, avoids pre-formed phosphines. |
These methodologies represent a significant shift towards more environmentally benign and efficient production of phosphine sulfides, including the bis(2-phenylethyl) derivative.
Exploration of Novel Catalytic Transformations and Highly Enantioselective Processes
Chiral phosphine ligands are cornerstones of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceuticals and other industries. tcichemicals.com While phosphines have been extensively studied, their sulfide analogues are emerging as a promising class of ligands. The thiophosphinyl group (P=S) can act as a coordinating arm, influencing the electronic and steric environment of a metal catalyst. acs.org
Future research will likely focus on designing P-chirogenic bis(2-phenylethyl)phosphine sulfide ligands, where the phosphorus atom itself is a stereocenter. pageplace.de The synthesis of such ligands can be achieved using phosphine-boranes as intermediates, which offers a more convenient route than traditional methods involving phosphine oxides. tcichemicals.com These P-chirogenic phosphine-sulfide ligands have shown high enantioselectivity (up to 96% ee) in palladium-catalyzed allylic alkylations. acs.org
The development of novel catalytic transformations using bis(2-phenylethyl)phosphine sulfide-metal complexes is another promising avenue. These could include cobalt-catalyzed enantioselective additions of organoboron reagents to create sulfur-stereogenic centers, a challenging but valuable transformation. acs.org The unique properties of the phosphine sulfide ligand can lead to different reactivity and selectivity compared to traditional phosphine ligands, opening doors to new synthetic possibilities. nih.gov
Investigation of Bis(2-phenylethyl)phosphine Sulfide in Next-Generation Polymer Architectures
The incorporation of phosphorus and sulfur into polymer backbones can impart unique properties, such as flame retardancy, altered refractive indices, and metal-coordinating capabilities. researchgate.net The investigation of bis(2-phenylethyl)phosphine sulfide as a monomer or functional group in next-generation polymer architectures is a largely unexplored but potentially rewarding field.
One possible approach is the integration of the phosphine sulfide moiety into polyphosphazenes, which have an inorganic backbone of alternating phosphorus and nitrogen atoms. nih.gov Attaching bis(2-phenylethyl)phosphine sulfide as a side group could modify the thermal and optical properties of the resulting polymer. Another avenue is the development of sulfur-containing polymers through reactions with elemental sulfur, a field that has gained significant traction for creating sustainable materials from industrial byproducts. mdpi.com
The development of functional polymers with tailored properties is a key goal. For example, polymers containing the phosphine sulfide group could be used as macromolecular ligands for recyclable catalysts or as materials for selective metal ion extraction. The low polarity of the P=S group could also be exploited in the design of polymers with specific dielectric properties. researchgate.net The challenge lies in developing controlled polymerization techniques that can incorporate the bis(2-phenylethyl)phosphine sulfide unit into well-defined polymer architectures, such as block copolymers, to create advanced materials. youtube.com
Predictive Computational Modeling for New Reactivity and Application Discovery
Computational chemistry has become an indispensable tool for predicting molecular properties and reactivity, guiding experimental work and accelerating discovery. nih.gov For bis(2-phenylethyl)phosphine sulfide, predictive computational modeling can provide insights into its electronic structure, steric profile, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the air stability of the parent phosphine, a critical factor in its handling and use as a ligand. researchgate.net Such models correlate stability with the energy of the singly occupied molecular orbital (SOMO) of the corresponding radical cation. researchgate.net
For catalytic applications, computational models can predict the reactivity and selectivity of metal complexes containing phosphine sulfide ligands. A key metric that has emerged is the "percent buried volume" (%Vbur), which quantifies the steric bulk of a ligand around a metal center. ucla.edueurekalert.org This parameter has been shown to effectively predict whether a phosphine ligand will be active or inactive in certain cross-coupling reactions by determining if it can bind once or twice to the metal. ucla.edu Applying this computational tool to bis(2-phenylethyl)phosphine sulfide could predict its performance in various catalytic cycles and guide the design of more effective catalysts. Furthermore, computational studies can elucidate reaction mechanisms, as demonstrated in the asymmetric deprotonation of phosphine sulfides, where modeling successfully predicted the kinetically controlled outcome. nih.gov
Design of Advanced Functional Materials with Tailored Chemical and Electronic Properties
Phosphine sulfides are increasingly recognized for their potential in advanced functional materials due to their unique electronic and thermal properties. mdpi.comresearchgate.net Bis(2-phenylethyl)phosphine sulfide can serve as a building block for materials with tailored characteristics for applications in electronics and optoelectronics.
A significant area of interest is in organic light-emitting diodes (OLEDs). Phosphine sulfide derivatives have been successfully used to create bipolar host materials for blue phosphorescent OLEDs (PhOLEDs). nih.gov These materials exhibit high thermal stability (decomposition temperatures >350 °C) and high triplet energy levels (>3.0 eV), which are essential for efficient blue emission. nih.gov The phosphine sulfide group acts as a moderate electron-withdrawing unit, which, when combined with an electron-donating group like carbazole, creates a bipolar structure that facilitates balanced charge transport. nih.gov Future work could involve synthesizing derivatives of bis(2-phenylethyl)phosphine sulfide for incorporation into such host materials.
The design of inorganic phosphosulfide semiconductors is another emerging field. dtu.dk These materials, which contain phosphorus, sulfur, and at least one metal, are being explored for optoelectronics and solar energy conversion. While this research has focused on inorganic networks, the principles could be extended to hybrid organic-inorganic materials incorporating molecules like bis(2-phenylethyl)phosphine sulfide as ligands or structural components to tune the electronic band structure and properties.
| Material Class | Potential Application | Key Property Conferred by Phosphine Sulfide |
| Bipolar Host Materials | Blue PhOLEDs | High triplet energy, thermal stability, electron-withdrawing character. nih.gov |
| Polymer Dielectrics | Capacitors, insulators | Low polarity of the P=S group. researchgate.net |
| Hybrid Semiconductors | Optoelectronics, Solar Cells | Tuning of electronic and optical properties. dtu.dk |
| Metal Extractants | Hydrometallurgy | Selective coordination to heavy metals. nih.gov |
Controlled Synthesis of Specific Organophosphorus Compounds for Targeted Research Applications
Beyond its direct applications, bis(2-phenylethyl)phosphine sulfide is a valuable intermediate for the controlled synthesis of other specific organophosphorus compounds. wikipedia.org The thiophosphinyl group can be used to protect the phosphorus atom from oxidation, allowing chemical modifications to be performed on other parts of the molecule before being converted back to a trivalent phosphine if needed. pageplace.de
Research has shown that secondary phosphine sulfides, including the bis(2-phenylethyl) derivative, can undergo chemo-, regio-, and stereoselective addition to α,β-unsaturated aldehydes and ketones. researchgate.netresearchgate.net These reactions provide a pathway to more complex, functionalized tertiary phosphine sulfides. For example, bis(2-phenylethyl)phosphine sulfide reacts with phenanthridine (B189435) and acetylenic ketones in a one-pot, catalyst-free process to form complex heterocyclic organophosphorus compounds. researchgate.net
These synthetic capabilities allow for the targeted creation of novel compounds for specific research purposes. For instance, the products of these addition reactions could be explored as new classes of ligands for catalysis or as biologically active molecules. The ability to synthesize α-chiral phosphine sulfides via enantioselective phospha-Michael addition reactions further expands the toolbox for creating structurally diverse and enantiomerically pure organophosphorus compounds for targeted applications. researchgate.net
Q & A
Q. What are the standard synthetic routes for bis(2-phenylethyl)phosphine sulfide, and how can purity be ensured?
Methodological Answer: The compound is synthesized via hydrothiophosphorylation of alkyl vinyl ethers using bis(2-phenylethyl)phosphine sulfide under radical initiation (e.g., AIBN in THF at 60–65°C). Purity is validated through NMR spectroscopy (e.g., <sup>31</sup>P NMR for phosphorus environments) and X-ray crystallography for structural confirmation . Hexane recrystallization is recommended to remove unreacted precursors.
Q. Which spectroscopic techniques are critical for characterizing bis(2-phenylethyl)phosphine sulfide?
Methodological Answer: Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm alkyl/aryl proton environments and carbon backbone.
- <sup>31</sup>P NMR : To identify phosphorus oxidation states and bonding (δ ~40–60 ppm for phosphine sulfides).
- X-ray crystallography : For absolute stereochemical assignment, as demonstrated in ligand analogs (Appendix B–E in ).
Q. How should researchers design a reproducible synthesis protocol for this compound?
Methodological Answer: Document reaction parameters (solvent, initiator concentration, temperature) rigorously. For example, AIBN (1 mol%) in THF at 60°C yields 92–98% product . Use inert atmosphere (N2/Ar) to prevent oxidation, and validate reproducibility via triplicate trials with statistical analysis of yields.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bis(2-phenylethyl)phosphine sulfide in radical-mediated hydrothiophosphorylation?
Methodological Answer: The reaction follows anti-Markovnikov addition due to radical stability at the less substituted carbon. Computational studies (e.g., DFT) can model transition states, while <sup>31</sup>P NMR kinetic studies track intermediate formation. ’s Scheme 13 highlights the role of P,S-ambiphilicity in directing regioselectivity .
Q. How can contradictions in reported reaction yields (e.g., 92–98% vs. lower yields in analogous systems) be resolved?
Methodological Answer: Systematically test variables:
- Initiator concentration : Higher AIBN may accelerate side reactions.
- Solvent polarity : THF vs. non-polar solvents (e.g., toluene) may alter radical lifetime.
- Substrate steric effects : Compare 2-phenylethyl vs. bulkier substituents (see for analogous phosphine oxides). Contradictions may arise from unaccounted O2 inhibition or purification losses .
Q. What are the challenges in isolating bis(2-phenylethyl)phosphine sulfide adducts with unsaturated amines (e.g., diallylamine)?
Methodological Answer: Competing side reactions (e.g., over-addition or polymerization) require strict stoichiometric control. Use low-temperature radical initiation (UV light) and monitor via TLC/GC-MS. reports diadducts as major products, but column chromatography (silica gel, ethyl acetate/hexane) is critical for isolation .
Q. Can bis(2-phenylethyl)phosphine sulfide be applied in nanomaterials synthesis (e.g., metal sulfides)?
Methodological Answer: While not directly reported, analogous phosphine sulfides (e.g., Cd(S2PPh2)2) template nanocrystals via ligand-assisted thermolysis. Test bis(2-phenylethyl) derivatives in metal precursor reactions (e.g., CdCl2) at 200–240°C, and characterize nanocrystals via TEM/EDAX .
Methodological & Analytical Considerations
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer: Density Functional Theory (DFT) simulations predict reaction pathways (e.g., radical intermediates in hydrothiophosphorylation). Compare computed <sup>31</sup>P NMR shifts with experimental data to validate models .
Q. What strategies optimize reaction scale-up without compromising yield?
Methodological Answer: Use flow chemistry for controlled radical initiation, minimizing exothermic risks. Solvent choice (e.g., THF’s boiling point vs. toluene) impacts reflux conditions. Pilot trials at 10x scale should track yield deviations >5% .
Q. How should researchers address safety concerns when handling bis(2-phenylethyl)phosphine sulfide?
Methodological Answer: Assume toxicity akin to organophosphorus analogs. Use fume hoods, nitrile gloves, and emergency wash stations. Monitor air quality for H2S release during degradation .
Data Validation & Collaboration
Q. What interdisciplinary approaches could advance applications of this compound?
Methodological Answer: Partner with computational chemists (mechanistic modeling) or material scientists (nanocrystal templating). Cross-disciplinary grants should emphasize structure-property relationships (e.g., ligand rigidity in catalysis) .
Q. How to ensure data integrity in studies involving this compound?
Methodological Answer: Adhere to FAIR principles: publish raw NMR/X-ray datasets in repositories (e.g., Cambridge CCDC), and detail synthetic protocols in Supplementary Information. Independent replication by third-party labs is ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
